Synthetic Yield Advantage: N-Methyl Spirooxazolidine versus Unsubstituted Parent
4-Methyl-1-oxa-4-azaspiro[4.5]decane is prepared via condensation of 2-methylaminoethanol with cyclohexanone in approximately 84% yield [1]. In contrast, the unsubstituted parent compound 1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8), synthesized analogously from ethanolamine and cyclohexanone, was obtained in 70.2% yield [2]. This represents a yield advantage of approximately 14 percentage points for the N-methyl derivative under comparable condensation conditions.
| Evidence Dimension | Synthetic yield (condensation of β-aminoalcohol with cyclohexanone) |
|---|---|
| Target Compound Data | ~84% yield |
| Comparator Or Baseline | 1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8, unsubstituted parent): 70.2% yield |
| Quantified Difference | ~13.8 percentage point yield advantage |
| Conditions | Condensation of N-substituted ethanolamine with cyclohexanone under dehydrative conditions |
Why This Matters
Higher synthetic yield at the building-block stage directly reduces cost of goods for downstream synthesis campaigns, particularly when larger quantities are required for SAR exploration or scale-up.
- [1] Diorazio, L.J.; Motherwell, W.B.; Sheppard, T.D.; Waller, R.W. Observations on the Reaction of N-Alkyloxazolidines, Isocyanides and Carboxylic Acids: A Novel Three-Component Reaction Leading to N-Acyloxyethylamino Acid Amides. Synlett 2006, 14, 2281–2283. View Source
- [2] Sun, Y.H. Study on the Synthesis, Characterization and Activity of Potential Herbicide Safeners. Master's Thesis, Northeast Agricultural University, 2006. (Oxazolidine intermediate synthesized from ethanolamine and cyclohexanone in 70.2% yield.) View Source
